molecular formula C18H20O6 B13695938 Dimethyl 1,4-Diethoxynaphthalene-2,3-dicarboxylate

Dimethyl 1,4-Diethoxynaphthalene-2,3-dicarboxylate

Cat. No.: B13695938
M. Wt: 332.3 g/mol
InChI Key: IGSVXBZCJUMFJV-UHFFFAOYSA-N
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Description

Dimethyl 1,4-Diethoxynaphthalene-2,3-dicarboxylate is an organic compound belonging to the class of naphthalene derivatives. This compound is characterized by its two ethoxy groups attached to the naphthalene ring, along with two ester groups at the 2 and 3 positions. It is primarily used in various chemical reactions and has significant applications in scientific research.

Properties

IUPAC Name

dimethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O6/c1-5-23-15-11-9-7-8-10-12(11)16(24-6-2)14(18(20)22-4)13(15)17(19)21-3/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSVXBZCJUMFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C2=CC=CC=C21)OCC)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1,4-Diethoxynaphthalene-2,3-dicarboxylate typically involves the esterification of naphthalene derivatives. One common method includes the reaction of naphthalene-2,3-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1,4-Diethoxynaphthalene-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-2,3-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products:

    Oxidation: Naphthalene-2,3-dicarboxylic acid derivatives.

    Reduction: Naphthalene-2,3-dimethanol derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 1,4-Diethoxynaphthalene-2,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 1,4-Diethoxynaphthalene-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Dimethyl 1,4-Diethoxynaphthalene-2,3-dicarboxylate can be compared with other similar compounds such as:

Biological Activity

Dimethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate (DMDNDC) is a synthetic organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on the biological activity of DMDNDC, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

DMDNDC is characterized by its naphthalene core with two carboxylate groups and two ethoxy substituents. Its molecular formula is C16H18O4C_{16}H_{18}O_4, with a molecular weight of approximately 274.31 g/mol. The compound typically appears as a pale yellow liquid and exhibits moderate solubility in organic solvents.

Mechanisms of Biological Activity

DMDNDC's biological activity can be attributed to several mechanisms:

  • Antioxidant Activity : Research indicates that DMDNDC exhibits significant antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals.
  • Enzyme Inhibition : DMDNDC has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and cell signaling.
  • Anti-inflammatory Effects : Studies suggest that DMDNDC can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Pharmacological Applications

DMDNDC has been investigated for various pharmacological applications:

  • Anticancer Activity : Preliminary studies have indicated that DMDNDC may inhibit the proliferation of cancer cells in vitro. For example, it has shown promise against breast and prostate cancer cell lines by inducing apoptosis.
  • Neuroprotective Effects : Research has suggested that DMDNDC may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases by reducing neuronal damage.
  • Antimicrobial Properties : DMDNDC has exhibited antibacterial and antifungal activities against several pathogens, indicating its potential as a therapeutic agent in infectious diseases.

Case Studies and Research Findings

A selection of case studies highlights the biological activity of DMDNDC:

StudyFindings
Study 1 Investigated the antioxidant capacity of DMDNDC using DPPH assay; results showed a significant reduction in radical concentration.
Study 2 Evaluated the anticancer properties on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines; demonstrated IC50 values indicating effective cytotoxicity.
Study 3 Assessed anti-inflammatory effects in an animal model; treatment with DMDNDC resulted in decreased levels of TNF-alpha and IL-6.

Structure-Activity Relationship (SAR)

The structure-activity relationship of DMDNDC reveals that modifications to the naphthalene core or substituents can significantly influence its biological activity:

  • Hydrophobic Substituents : The presence of ethoxy groups enhances lipophilicity, improving membrane permeability and bioavailability.
  • Carboxylate Groups : The positioning and number of carboxylate groups are critical for interaction with biological targets.

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